5-(4-bromophenyl)-1-methyl-1H-imidazole-2-thiol
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Description
5-(4-bromophenyl)-1-methyl-1H-imidazole-2-thiol, also known as MBIT, is a thiol-containing molecule with a variety of applications in scientific research. It is an important tool for studying biochemical and physiological processes, and has been used in a range of experiments and studies in the fields of biochemistry, pharmacology, and medicinal chemistry. MBIT has been found to have a wide range of biological effects, including the ability to modulate the activity of enzymes and receptors, and to act as an antioxidant.
Scientific Research Applications
Corrosion Inhibition
Research has shown that derivatives of imidazole, including those with bromophenyl groups, have been evaluated for their corrosion inhibition abilities. For example, derivatives bearing benzimidazole and oxadiazole moieties have demonstrated significant corrosion inhibition efficiency for mild steel in sulphuric acid environments. These inhibitors work by forming a protective layer on the metal surface, suggesting their potential utility in industrial applications where corrosion resistance is critical (Ammal, Prajila, & Joseph, 2018).
Antimicrobial Activity
Compounds structurally related to 5-(4-bromophenyl)-1-methyl-1H-imidazole-2-thiol, especially those incorporating imidazole and thiadiazole moieties, have been synthesized and tested for their antimicrobial activities. These studies have found promising antimicrobial properties against a range of bacteria and fungi, highlighting the potential for these compounds to be developed into new antimicrobial agents. This application is significant in the context of increasing antibiotic resistance and the need for new therapeutic agents (Güzeldemirci & Küçükbasmacı, 2010).
Anticancer Activity
Research into derivatives of imidazole and related heterocyclic compounds has also explored their potential as anticancer agents. The modification of these compounds, including the introduction of bromophenyl groups, aims to enhance their biological activity and selectivity towards cancer cells. Some derivatives have shown significant anticancer activities in vitro, indicating their potential as leads for the development of new anticancer drugs (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
Antidiabetic Activity
The structural modification of imidazole derivatives to include various functional groups has been researched for antidiabetic activity, particularly through the inhibition of enzymes like α-glucosidase. Such studies aim to discover new therapeutic agents for managing diabetes, with some compounds showing promising inhibitory activities that could lead to the development of new treatments for this chronic condition (Nazir, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Khan, Kanwal, Salar, Shahid, Ashraf, Lodhi, & Ali Khan, 2018).
properties
IUPAC Name |
4-(4-bromophenyl)-3-methyl-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2S/c1-13-9(6-12-10(13)14)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AITWYEPLXUJOKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CNC1=S)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.